3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-[(Adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an adamantane-derived amino group at position 3 and a 4-methoxyphenyl group at position 1. The 4-methoxyphenyl group may contribute to electronic modulation, influencing binding interactions in biological systems.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-17-4-2-16(3-5-17)23-19(24)9-18(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-15,18,22H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGXOSBMYYFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through a reaction with a suitable halogenated adamantane derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.
Coupling Reaction: The final step involves coupling the adamantan-1-ylamine with the pyrrolidine-2,5-dione and the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders due to the adamantane moiety.
Materials Science: The rigid structure of adamantane can impart desirable physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving the pyrrolidine ring.
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors that have binding sites compatible with its structure.
Pathways Involved: The compound may modulate signaling pathways related to its molecular targets, potentially affecting processes such as neurotransmission or cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Adamantane Derivatives: The adamantane group is a common feature in compounds with enhanced stability and bioactivity.
- Methoxyphenyl Group: Shared with 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, this group may facilitate π-π interactions in receptor binding .
- Functional Handles: Sulfanyl and aminoethyl groups in analogs enable conjugation (e.g., polymer-drug linkages), whereas the target compound’s adamantane group focuses on steric effects .
Biological Activity
3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The adamantane moiety is often utilized for its unique structural properties that enhance biological activity.
General Synthetic Route:
- Starting Materials : Adamantane derivatives and 4-methoxyphenyl compounds.
- Reagents : Various reagents including isothiocyanates and solvents like ethanol.
- Conditions : Reflux conditions are commonly employed to facilitate the reaction.
Antimicrobial Activity
Research has indicated that derivatives of adamantane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with adamantane structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 3a | 12.4 | S. aureus |
| 3b | 16.4 | B. cereus |
| 3c | 16.5 | E. coli |
These results highlight the potential of adamantane-based compounds as alternatives to conventional antibiotics .
Anti-inflammatory Properties
The anti-inflammatory activity of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has also been investigated. In vitro assays demonstrated that this compound exhibited greater anti-inflammatory effects compared to traditional anti-inflammatory agents like curcumin.
| Assay Type | Result |
|---|---|
| Inhibition Ratio | 19.8 |
| Reference Compound | Dexamethasone |
This suggests a promising role for the compound in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Cell Membrane Interaction : The hydrophobic nature of the adamantane group facilitates integration into lipid membranes, altering membrane fluidity and permeability.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes.
Case Studies
In a recent study involving animal models, administration of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione led to a significant reduction in inflammatory markers in tissues affected by induced inflammation.
Study Overview:
- Model : Mice with induced paw edema.
- Dosage : Administered at varying doses (10 mg/kg, 20 mg/kg).
- Outcome : The higher dosage resulted in a marked decrease in paw swelling compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
